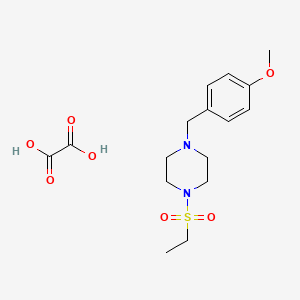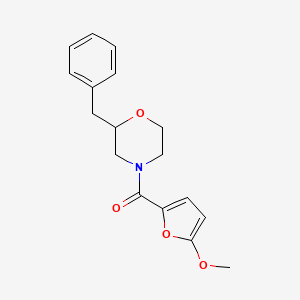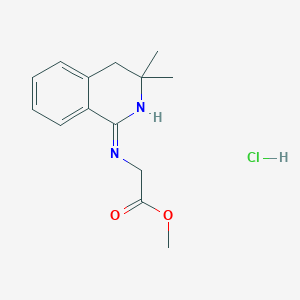![molecular formula C19H15Cl2NO2 B6029694 5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione, commonly known as CAC, is a chemical compound with potential applications in scientific research. It belongs to the class of cyclohexanedione derivatives and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of CAC is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. CAC has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
CAC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of apoptosis, and modulation of immune response. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. CAC has been shown to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
The advantages of using CAC in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to act as a fluorescent probe for detecting metal ions. However, the limitations of using CAC in lab experiments include its limited solubility in water and its potential to undergo degradation under certain conditions.
未来方向
There are several future directions for the study of CAC. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of CAC and its effects on various biological processes.
合成方法
The synthesis of CAC involves the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with cyclohexane-1,3-dione in the presence of acetic acid and ethanol to obtain CAC. The yield of CAC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
CAC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. CAC has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
属性
IUPAC Name |
5-(2-chlorophenyl)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-13-5-7-14(8-6-13)22-11-16-18(23)9-12(10-19(16)24)15-3-1-2-4-17(15)21/h1-8,11-12,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBXMCYJIYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![4-(2-ethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029621.png)
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-1-propanesulfonamide](/img/structure/B6029627.png)


![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029647.png)
![3,4,5-tris[(2-fluorobenzyl)oxy]benzohydrazide](/img/structure/B6029661.png)

![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6029680.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6029711.png)
![N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B6029719.png)
![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)